2-methoxy-5-methylpyridin-1-ium-1-olate
Description
2-Methoxy-5-methylpyridin-1-ium-1-olate is a zwitterionic pyridine derivative characterized by a methoxy group at position 2 and a methyl group at position 3. The compound’s zwitterionic nature arises from the delocalization of charges between the oxygen atom in the olate group and the pyridinium nitrogen. This structural duality confers unique solubility properties, enabling interactions in both polar and non-polar environments .
Properties
CAS No. |
2122824-23-9 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methylpyridin-1-ium-1-olate typically involves the reaction of 2-methoxypyridine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the pyridinium ion. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methylpyridin-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-methoxy-5-methylpyridin-1-ium-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methylpyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural differences and their implications for reactivity and applications:
| Compound Name | Substituents | Key Properties |
|---|---|---|
| 2-Methoxy-5-methylpyridin-1-ium-1-olate | 2-OCH₃, 5-CH₃ | Zwitterionic; moderate lipophilicity; enhanced solubility in aqueous media |
| 2-Methoxy-5-trifluoromethylpyridine | 2-OCH₃, 5-CF₃ | Higher electron-withdrawing effect (CF₃); increased metabolic stability |
| 3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate | 3-OCH₃, 5-CF₃ | Altered regiochemistry reduces steric hindrance; stronger biological activity |
| 6-ethoxypyridin-1-ium-2-olate | 6-OCH₂CH₃, 2-olate | Ethoxy group enhances lipophilicity; forms hydrogen-bonded crystal networks |
| 2-methylpyridine-1-ium-1-sulfonate | 2-CH₃, 1-SO₃⁻ | Sulfonate group increases hydrophilicity; no zwitterionic character |
Key Observations :
Zwitterionic Nature: Unlike non-zwitterionic derivatives (e.g., 2-methylpyridine-1-ium-1-sulfonate), the olate group in the target compound enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .
Electron-Donating vs. Withdrawing Groups : The methyl group at position 5 is electron-donating, contrasting with the trifluoromethyl group in analogs like 2-Methoxy-5-trifluoromethylpyridine. This difference impacts electronic distribution, reducing the target compound’s acidity and electrophilic reactivity .
Solubility and Crystallography
- Solubility : The target compound’s zwitterionic form enables dual solubility in water and organic solvents, a property absent in sulfonate derivatives like 2-methylpyridine-1-ium-1-sulfonate .
- Crystal Packing : Analogous compounds (e.g., 6-ethoxypyridin-1-ium-2-olate) exhibit C–H⋯O hydrogen bonding in crystal lattices . The methyl group in the target compound may disrupt such networks, leading to distinct solid-state properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
